molecular formula C18H12ClN3O3 B5350683 2-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione

2-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B5350683
M. Wt: 353.8 g/mol
InChI Key: MGZXTFCBHXESRN-UHFFFAOYSA-N
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Description

2-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and an isoindole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of catalysts, such as acetic acid or p-toluenesulfonic acid, and may involve refluxing in solvents like methanol .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets in biological systems. The oxadiazole ring and isoindole moiety can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects . The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione is unique due to the combination of the oxadiazole ring and isoindole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O3/c1-10(22-17(23)13-4-2-3-5-14(13)18(22)24)16-20-15(21-25-16)11-6-8-12(19)9-7-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZXTFCBHXESRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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